1-Ethyl-4-methylcyclohexane is primarily used as a solvent in scientific research due to its several favorable properties. It is a colorless liquid with a mild odor, has a relatively high boiling point (133 °C) and low freezing point (-82 °C), and is immiscible with water but miscible with most common organic solvents [, ]. These characteristics make it suitable for various applications, including:
-Ethyl-4-methylcyclohexane has also found applications in material science research. It is sometimes used as a:
While 1-Ethyl-4-methylcyclohexane offers valuable properties for research applications, it is crucial to acknowledge its limitations and safety considerations:
The key feature of EMCH's structure is a six-membered cyclohexane ring with an ethyl group (C2H5) attached to the first carbon (C1) and a methyl group (CH3) attached to the fourth carbon (C4) []. The presence of two stereoisomers arises from the different spatial arrangements of the substituents (ethyl and methyl groups) around the cyclohexane ring. In cis-EMCH, both groups are on the same side of the ring, while in trans-EMCH, they are on opposite sides [].
Balanced chemical equations for these reactions would require further investigation into the specific reaction conditions.
Several compounds share structural similarities with 1-Ethyl-4-methylcyclohexane:
The uniqueness of 1-Ethyl-4-methylcyclohexane lies in its specific substitution pattern, which influences its physical properties and reactivity. For instance, it has a higher boiling point compared to cyclohexane due to the additional ethyl and methyl groups. The presence of these substituents also affects its conformational behavior and reactivity in certain chemical transformations.
Property | Value | Source/Note |
---|---|---|
Molecular Formula | C₉H₁₈ | Multiple sources |
Molecular Weight (g/mol) | 126.24 | Consistent across sources |
CAS Registry Number | 3728-56-1 | NIST and multiple chemical databases |
Boiling Point (°C) | 151 | Consistently reported value |
Density (g/cm³) | 0.8±0.1 | Chemsrc and multiple databases |
Refractive Index | 1.422 | Chemsrc and chemical databases |
Vapor Pressure at 25°C (mmHg) | 4.8±0.1 | Chemsrc and Good Scents Company |
Physical State at Room Temperature | Liquid | TCI and multiple suppliers |
Color | Colorless | TCI and multiple suppliers |
Heat of Vaporization (kJ/mol) | 35.75 | Joback Calculated Property (Chemeo) |
Heat of Formation (gas) (kJ/mol) | -195.11 | Joback Calculated Property (Chemeo) |
Heat of Formation (liquid) (kJ/mol) | -239.00±1.20 | NIST data |
Critical Temperature (K) | 618.70 | Joback Calculated Property (Chemeo) |
Critical Pressure (kPa) | 2741.15 | Joback Calculated Property (Chemeo) |
Melting Point (°C) | Not Available | Limited data available |
Flash Point (°C) | 31.9±11.7 | Chemsrc estimated value |
Solubility in Water | Insoluble (hydrophobic) | Typical for cycloalkanes |
Solubility in Organic Solvents | Soluble in ethanol, ether, hexane, benzene | Typical for hydrocarbons |
Table 2: Gas Phase Heat Capacity Data for 1-Ethyl-4-methylcyclohexane
Temperature (K) | Heat Capacity (J/mol·K) | Source |
---|---|---|
420.20 | 255.07 | Joback Calculated |
453.28 | 273.91 | Joback Calculated |
486.37 | 291.90 | Joback Calculated |
519.45 | 309.07 | Joback Calculated |
552.53 | 325.42 | Joback Calculated |
585.62 | 340.98 | Joback Calculated |
618.70 | 355.76 | Joback Calculated |
Table 3: Stereoisomer Comparison for 1-Ethyl-4-methylcyclohexane
Isomer | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Vapor Pressure at 25°C (mmHg) |
---|---|---|---|---|---|
cis-1-Ethyl-4-methylcyclohexane | 4926-78-7 | 150.8 | 0.77 | 1.422 | 4.8 |
trans-1-Ethyl-4-methylcyclohexane | 6236-88-0 | 150.8-156 | 0.794-0.81 | 1.438-1.444 | 4.8±0.1 |
Mixture (cis + trans) | 3728-56-1 | 151 | 0.8±0.1 | 1.422 | 4.8±0.1 |
Flammable